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Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic
synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and a
vinyl or aryl halide. This reaction, catalyzed by a palladium complex and a copper(l) co-catalyst,
has found significant application in the synthesis of complex natural products, including insect
pheromones. Specifically, it provides a strategic route for the construction of conjugated enyne
intermediates, which can then be stereoselectively reduced to the corresponding conjugated
dienes, a common structural motif in many lepidopteran sex pheromones.

These application notes provide detailed protocols for the synthesis of two distinct conjugated
diene pheromones, showcasing the utility of the Sonogashira coupling in achieving high
stereoselectivity and good yields. The examples provided are the synthesis of the
(11z,132)-11,13-hexadecadienal, the sex pheromone of the navel orangeworm (Amyelois
transitella), and (7E,92)-7,9-dodecadien-1-yl acetate, the sex pheromone of the European
grapevine moth (Lobesia botrana).

General Workflow for Conjugated Diene Pheromone
Synthesis via Sonogashira Coupling
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The overall synthetic strategy involves a two-step sequence: a Sonogashira coupling to form a
conjugated enyne, followed by a stereoselective reduction of the alkyne to a Z- or E-alkene.

Starting Materials:
- Vinyl Halide
- Terminal Alkyne

Sonogashira Coupling Conjugated Enyne Stereoselective Conjugated Diene
(Pd/Cu catalysis) Intermediate Reduction Pheromone

Click to download full resolution via product page
Caption: General synthetic workflow for conjugated diene pheromones.

Case Study 1: Synthesis of (112,13Z7)-11,13-
Hexadecadienal (Navel Orangeworm Pheromone)

This synthesis utilizes a Sonogashira coupling followed by a Brown's hydroboration-
protonolysis for the stereoselective formation of the (Z,Z)-conjugated diene system.[1][2][3]

Experimental Protocols

Step 1: Sonogashira Coupling to form 12-(trimethylsilyl)dodec-11-yn-1-al

A key intermediate is synthesized via the coupling of 10-iododecanal and
trimethylsilylacetylene.

e Reaction Scheme:

o |-(CH2)e-CHO + H-C=C-Si(CHs)s — (CH3)3Si-C=C-(CHz2)s-CHO
» Reagents and Conditions:

o 10-lododecanal

o Trimethylsilylacetylene

o Pd(PPhs)2Clz (Palladium catalyst)
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o Cul (Copper(l) iodide co-catalyst)

o EtsN (Triethylamine, base and solvent)

o Room temperature

e Procedure:

[¢]

To a solution of 10-iododecanal in triethylamine, add Pd(PPhs)2Clz and Cul.
o Add trimethylsilylacetylene dropwise to the mixture.

o Stir the reaction mixture at room temperature until the reaction is complete (monitored by
TLC or GC).

o Upon completion, the reaction mixture is worked up by adding an aqueous solution of
NH4Cl and extracting with an organic solvent (e.g., diethyl ether).

o The organic layer is washed with brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

o The crude product is purified by column chromatography on silica gel.
Step 2: Desilylation and Second Sonogashira Coupling

The trimethylsilyl group is removed, and the resulting terminal alkyne is coupled with (Z)-1-
bromo-1-butene.

e Reaction Scheme:

o H-C=C-(CHz2)s-CHO + Br-CH=CH-CH2-CHs (Z-isomer) — CH3-CH2-CH=CH-C=C-(CHz)s-
CHO

e Reagents and Conditions:
o 12-Dodecyn-1-al (from desilylation of the previous product)

o (Z)-1-Bromo-1-butene
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[e]

Pd(PPhs)a (Palladium catalyst)

o

Cul (Copper(l) iodide co-catalyst)

[¢]

n-PrNH:z (n-Propylamine, base)

[¢]

Benzene (Solvent)

[e]

16 °C

e Procedure:

o The desilylated alkyne and (Z)-1-bromo-1-butene are dissolved in benzene.

o Pd(PPhs)a, Cul, and n-propylamine are added to the solution.

o The mixture is stirred at 16 °C for the specified reaction time.

o Work-up and purification are performed as described in the first step.

Step 3: Stereoselective Reduction to (11Z,13Z)-11,13-Hexadecadienal

The enyne intermediate is reduced to the (Z,Z)-diene using Brown's hydroboration-protonolysis
method.[1][2][3]

¢ Reaction Scheme:

o CHs3-CH2-CH=CH-C=C-(CH2)o-CHO - CH3-CH2-CH=CH-CH=CH-(CH2)9-CHO (Z,Z-
isomer)

e Reagents and Conditions:

[e]

(2)-13-Hexadecen-11-ynal

[e]

Sia2BH (Disiamylborane)

Glacial acetic acid

o

50 °C

[¢]
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e Procedure:
o The enyne is treated with disiamylborane (SiazBH) in an appropriate solvent (e.g., THF).
o After the hydroboration is complete, glacial acetic acid is added to the stirred mixture.
o The mixture is heated at 50 °C for 1 hour.

o The reaction is then worked up by careful addition of aqueous sodium hydroxide and
hydrogen peroxide.

o The product is extracted with hexane, washed, dried, and concentrated.

o Purification by chromatography affords the final pheromone.

Suantitative [

. . Purity/Stereos
Step Reaction Product Yield -
electivity
. (2)-13-

Sonogashira ~76% (over 2 ]
1&2 i Hexadecen-11- High

Couplings steps)

ynal

Hydroboration- (117,132)-11,13- 94.45%
3 _ ) ~70% _

Protonolysis Hexadecadienal (117,13Z) isomer

Case Study 2: Synthesis of (7E,92)-7,9-Dodecadien-
1-yl Acetate (Leaf Roller Moth Pheromone)

This synthesis involves a Sonogashira coupling to create an enyne, followed by a
stereoselective reduction using a Lindlar catalyst to generate the (E,Z)-conjugated diene.

Experimental Protocols
Step 1: Sonogashira Coupling to form (7E)-Dodec-7-en-9-yn-1-ol

The key enyne intermediate is assembled by coupling a vinyl bromide with a terminal alkyne.
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e Reaction Scheme:

o Br-CH=CH-(CH2)s-OH (E-isomer) + H-C=C-CH2-CHs - CH3-CH2-C=C-CH=CH-(CH2)s-
OH

e Reagents and Conditions:

o (E)-7-Bromohept-5-en-1-ol

o 1-Butyne

o Pd(PPhs)s (Palladium catalyst)

o Cul (Copper(l) iodide co-catalyst)

o Et2NH (Diethylamine, base)

o Benzene (Solvent)

o Room Temperature

e Procedure:

[¢]

A solution of (E)-7-bromohept-5-en-1-ol and 1-butyne is prepared in benzene.

o

Pd(PPhs)4, Cul, and diethylamine are added sequentially to the reaction mixture.

[e]

The reaction is stirred at room temperature until completion.

(¢]

The reaction is quenched with saturated aqueous NH4Cl and extracted with ether.

[¢]

The combined organic layers are washed with brine, dried, and concentrated.

[¢]

The crude product is purified by flash chromatography.

Step 2: Stereoselective Reduction to (7E,92)-7,9-Dodecadien-1-ol

The enyne is stereoselectively reduced to the (E,Z)-diene using a Lindlar catalyst.
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e Reaction Scheme:

o CH3-CH2-C=C-CH=CH-(CH2)s-OH — CH3-CH2-CH=CH-CH=CH-(CH2)s-OH (E,Z-isomer)

e Reagents and Conditions:

[e]

(7E)-Dodec-7-en-9-yn-1-ol

[e]

Lindlar catalyst (Pd/CaCOs poisoned with lead)

(¢]

Quinoline (catalyst poison modifier)

[¢]

Hz (Hydrogen gas)

[¢]

Hexane (Solvent)

[e]

Room Temperature

e Procedure:

[¢]

A mixture of the enyne, Lindlar catalyst, and a drop of quinoline in hexane is prepared.

[¢]

The mixture is stirred under a hydrogen atmosphere.

[e]

The reaction progress is monitored by GC until the starting material is consumed.

o

The catalyst is removed by filtration through Celite.
o The filtrate is concentrated to give the crude diene.
Step 3: Acetylation to (7E,92)-7,9-Dodecadien-1-yl Acetate
The final pheromone is obtained by acetylation of the dienol.
» Reaction Scheme:
o CHs-CH2-CH=CH-CH=CH-(CH2)5-OH - CH3s-CH2-CH=CH-CH=CH-(CH2)s-OAc

» Reagents and Conditions:
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[e]

(7E,92)-7,9-Dodecadien-1-ol

o

Acetyl chloride

[¢]

Pyridine

[¢]

Dichloromethane (Solvent)

e Procedure:
o The dienol is dissolved in dichloromethane and pyridine.
o Acetyl chloride is added dropwise at 0 °C.
o The reaction is stirred until completion.
o The mixture is worked up by washing with dilute acid, water, and brine.

o The organic layer is dried and concentrated, and the final product is purified by

chromatography.
. . Stereoselectivi
Step Reaction Product Yield ¢
y
Sonogashira (7E)-Dodec-7- Good to ]
1 i High
Coupling en-9-yn-1-ol Excellent
Lindlar 7E,92)-7,9- High (2)-
) ( ) ~83% gh (2)
Reduction Dodecadien-1-ol selectivity
(7E,92)-7,9-
3 Acetylation Dodecadien-1-yl High Not applicable
Acetate

Signaling Pathways and Logical Relationships

The Sonogashira coupling itself is a catalytic cycle. The general mechanism involves two
interconnected cycles for the palladium and copper catalysts.
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Caption: Mechanism of the Sonogashira Coupling Reaction.
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Conclusion

The Sonogashira coupling reaction is a highly effective method for the synthesis of conjugated
enyne precursors to conjugated diene pheromones. By carefully selecting the subsequent
stereoselective reduction method, it is possible to access a variety of pheromones with high
isomeric purity. The protocols outlined in these application notes provide a solid foundation for
researchers in the fields of chemical synthesis, drug development, and agricultural science to
produce these valuable semiochemicals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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